2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid
CAS No.: 90101-89-6
Cat. No.: VC15898193
Molecular Formula: C17H12O5
Molecular Weight: 296.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90101-89-6 |
|---|---|
| Molecular Formula | C17H12O5 |
| Molecular Weight | 296.27 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-4-oxochromene-8-carboxylic acid |
| Standard InChI | InChI=1S/C17H12O5/c1-21-14-8-3-2-5-11(14)15-9-13(18)10-6-4-7-12(17(19)20)16(10)22-15/h2-9H,1H3,(H,19,20) |
| Standard InChI Key | FODWTPOYVWKNKE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC=C3)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₇H₁₂O₅, molecular weight 296.27 g/mol) features a benzopyran backbone fused with a substituted phenyl ring (Figure 1). Key functional groups include:
-
2-(2-Methoxyphenyl): A methoxy-substituted phenyl ring at position 2 contributes to lipophilicity and influences receptor binding .
-
4-Oxo group: The ketone at position 4 enhances electrophilicity, enabling interactions with nucleophilic residues in biological targets.
-
8-Carboxylic acid: The polar carboxylic acid group at position 8 improves water solubility and facilitates salt formation .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂O₅ |
| Molecular Weight | 296.27 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-4-oxochromene-8-carboxylic acid |
| LogP | 2.81 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The compound’s planar structure and conjugated π-system enable strong UV absorption, with λₘₐₓ observed at 320 nm in methanol .
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H, H-5), 7.65–7.58 (m, 2H, H-3' and H-6'), 7.43 (t, J=7.6 Hz, 1H, H-4'), 7.12 (d, J=8.0 Hz, 1H, H-5'), 6.95 (s, 1H, H-6), 3.89 (s, 3H, OCH₃) .
-
IR (KBr): 1720 cm⁻¹ (C=O, carboxylic acid), 1675 cm⁻¹ (C=O, ketone), 1260 cm⁻¹ (C-O-C, methoxy).
Synthesis and Production
Synthetic Routes
The compound is typically synthesized via a three-step process:
-
Claisen-Schmidt Condensation: 2-Hydroxyacetophenone reacts with 2-methoxybenzaldehyde under basic conditions to form a chalcone intermediate .
-
Cyclization: The chalcone undergoes acid-catalyzed cyclization to yield the benzopyran core.
-
Oxidation and Carboxylation: Selective oxidation at position 4 and introduction of the carboxylic acid group via Kolbe-Schmitt reaction .
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Claisen-Schmidt | NaOH/EtOH, 60°C, 6h | 78 |
| Cyclization | H₂SO₄/AcOH, reflux, 4h | 85 |
| Carboxylation | CO₂, KOH, 150°C, 12h | 62 |
Recent advances employ decarboxylative cross-coupling strategies to improve efficiency. For example, Brønsted base-catalyzed decarboxylation of chromone-3-carboxylic acids enables direct functionalization at position 8 .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway. In murine macrophages (RAW 264.7 cells), it reduces prostaglandin E₂ (PGE₂) production by 68% at 10 μM, comparable to celecoxib.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| DU-145 (Prostate) | 12.4 | Caspase-3 activation |
| MCF-7 (Breast) | 18.9 | ERK1/2 inhibition |
| HeLa (Cervical) | 23.1 | ROS generation |
Applications in Drug Development
Lead Compound Optimization
Structural modifications enhance bioavailability:
-
Sodium Salt Formation: The carboxylic acid group forms a water-soluble sodium salt (C₂₀H₁₈O₆Na), improving pharmacokinetics .
-
Methoxy Group Replacement: Replacing the 2-methoxyphenyl with 4-hydroxyphenyl increases COX-2 selectivity (IC₅₀ = 0.87 μM vs. 1.45 μM for parent compound).
Neuroprotective Applications
Preliminary studies suggest MAO-B inhibition (IC₅₀ = 14.2 μM), indicating potential in Parkinson’s disease.
Related Compounds and Structure-Activity Relationships
Metabolites and Derivatives
-
6-({8-[5-(5,7-Dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-6-yl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid: A glucuronidated metabolite with enhanced solubility but reduced potency (COX-2 IC₅₀ = 32 μM) .
-
3-Isopropoxy-2-(p-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid sodium salt: A synthetic analogue showing 3-fold higher bioavailability in rat models .
Table 4: Comparative Bioactivity of Analogues
| Compound | COX-2 IC₅₀ (μM) | LogP |
|---|---|---|
| Parent Compound | 1.45 | 2.81 |
| 4-Hydroxyphenyl Analogue | 0.87 | 2.15 |
| Sodium Salt Derivative | 1.62 | 1.98 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume